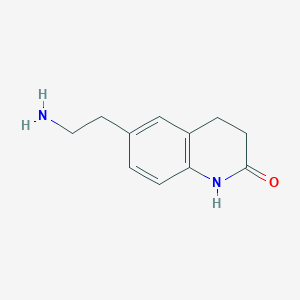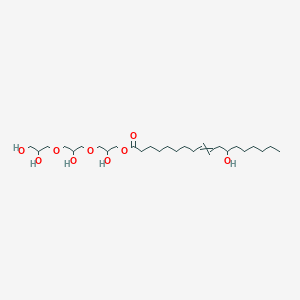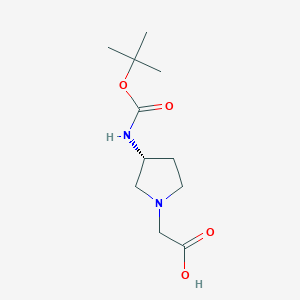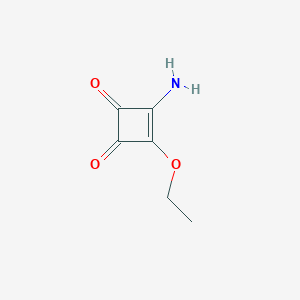![molecular formula C12H19NO2 B3258014 Benzyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 29984-16-5](/img/structure/B3258014.png)
Benzyl[2-(2-methoxyethoxy)ethyl]amine
Descripción general
Descripción
Benzyl[2-(2-methoxyethoxy)ethyl]amine is an organic compound with the molecular formula C12H19NO2. It is not intended for human or veterinary use and is primarily used for research. It is also used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. The main industrial route is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Aplicaciones Científicas De Investigación
Benzyl[2-(2-methoxyethoxy)ethyl]amine has been used in a variety of scientific research areas, including organic synthesis, polymerization processes, and coordination chemistry. This compound has also been investigated for its potential in the development of new drugs and therapeutic agents. For example, this compound has been used to synthesize a series of novel inhibitors of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines and pyrimidines. Additionally, this compound has been used to synthesize a series of novel inhibitors of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism.
Mecanismo De Acción
Benzyl[2-(2-methoxyethoxy)ethyl]amine has been found to act as a ligand in coordination chemistry, forming complexes with metal ions such as copper, zinc, and nickel. This compound is also believed to interact with proteins, such as DHFR and GSK-3, by forming hydrogen bonds and van der Waals interactions. Additionally, this compound has been found to act as a catalyst in polymerization processes, increasing the rate of reaction and allowing for the formation of polymers with desired properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, this compound has been found to have anti-viral and anti-bacterial activities, as well as to increase the production of certain enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzyl[2-(2-methoxyethoxy)ethyl]amine in laboratory experiments has a number of advantages, such as its low cost, high reactivity, and versatility. Additionally, this compound is easy to synthesize and can be used in a variety of applications. However, there are also some limitations to the use of this compound in laboratory experiments, such as its low solubility in water and its tendency to form complexes with metal ions.
Direcciones Futuras
The potential applications of Benzyl[2-(2-methoxyethoxy)ethyl]amine in scientific research are vast and varied. For instance, this compound could be further investigated for its potential in the development of new drugs and therapeutic agents. Additionally, this compound could be studied for its potential in the development of new materials, such as polymers and catalysts. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins.
Propiedades
IUPAC Name |
N-benzyl-2-(2-methoxyethoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-9-10-15-8-7-13-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHIUOGBVMZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



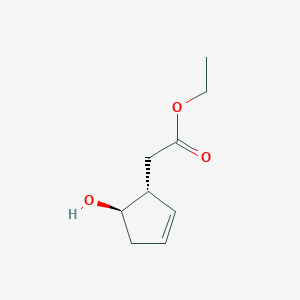
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)
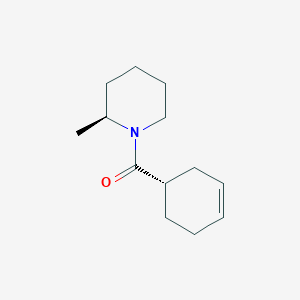

![1-[(1S,5R)-3-Tricyclo[3.3.1.03,7]nonanyl]ethanone](/img/structure/B3257966.png)


